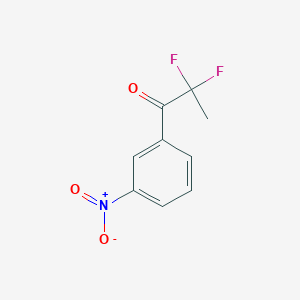

2,2-Difluoro-1-(3-nitrophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-1-(3-nitrophenyl)propan-1-one is a chemical compound with the molecular formula C9H7F2NO3 . It has a molecular weight of 215.16 . The compound is typically stored at room temperature and is available in powder form .

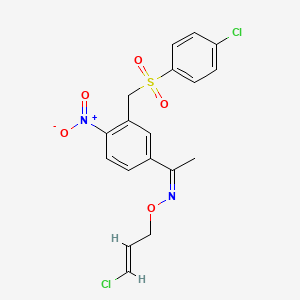

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F2NO3/c1-9(10,11)8(13)6-3-2-4-7(5-6)12(14)15/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 215.16 .Scientific Research Applications

Photophysical Properties of Chalcone Derivatives

The study of the photophysical properties of chalcone derivatives, including compounds related to 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one, emphasizes the impact of solvent polarity on absorption and fluorescence characteristics. Solvatochromic effects demonstrated bathochromic shifts with increasing solvent polarity due to intramolecular charge transfer interactions, highlighting the molecules' more stabilized singlet excited state compared to the ground state. This research offers insights into the photophysical behavior of such compounds, potentially guiding their applications in materials science and molecular electronics (Kumari et al., 2017).

Chemoselective Nitro Reduction

A method employing hexafluoro-2-propanol for the chemoselective nitro reduction of compounds, including this compound analogs, under mild conditions has been reported. This technique is significant for its room temperature application, short reaction time, and compatibility with a wide range of substrates. The approach provides a pathway for the selective reduction of nitro groups in the presence of sensitive functional groups, facilitating the synthesis of various reduced compounds in good to excellent yields (Chen et al., 2017).

Corrosion Inhibition Studies

The application of 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic conditions has been explored. The inhibitor's efficiency increases with concentration and demonstrates mixed-type inhibitory behavior. This research contributes to understanding the protective mechanisms of similar compounds against metal corrosion, with potential implications for industrial applications in enhancing the longevity and durability of metal components (Hamani et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2,2-difluoro-1-(3-nitrophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO3/c1-9(10,11)8(13)6-3-2-4-7(5-6)12(14)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRTZBYTPLJFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)

![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide](/img/structure/B2999460.png)

![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)

![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2999471.png)